Product packaging for Lin28-let-7a antagonist 1(Cat. No.:)

Lin28-let-7a antagonist 1

Cat. No.: B2786529
M. Wt: 583.6 g/mol
InChI Key: GBHKWXUSQTVIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lin28-let-7a Antagonist 1 is a specialized chemical reagent designed to selectively inhibit the LIN28/let-7 interaction, a pivotal regulatory pathway in development and cancer . The RNA-binding protein LIN28 is a key developmental regulator and proto-oncogene that is overexpressed in numerous cancers . It functions by blocking the biogenesis of the let-7 family of microRNAs (miRNAs), which are potent tumor suppressors . LIN28 binds to the terminal loop of let-7 precursors, recruiting enzymes that uridylate the RNA and target it for degradation, thereby preventing the maturation of let-7 miRNAs . This suppression leads to the overexpression of key oncogenic let-7 targets, such as MYC, RAS, and HMGA2, driving tumorigenesis, cancer stem cell maintenance, and metabolic reprogramming . By antagonizing the LIN28/let-7 interaction, this reagent aims to restore endogenous let-7 tumor suppressor activity, offering a powerful tool for investigating cancer biology, stem cell pluripotency, and cellular reprogramming . Research leveraging this compound holds potential for developing novel therapeutic strategies, particularly for cancers where the LIN28/let-7 pathway is dysregulated and where direct targeting of downstream oncoproteins has proven difficult . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H29N5O7 B2786529 Lin28-let-7a antagonist 1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4,4-dimethyl-8-nitro-7-(4-phenylmethoxycarbonylpiperazin-1-yl)chromeno[4,3-c]pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O7/c1-31(2)24-18-32-35(22-10-8-21(9-11-22)29(37)38)28(24)23-16-26(36(40)41)25(17-27(23)43-31)33-12-14-34(15-13-33)30(39)42-19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHKWXUSQTVIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC(=C(C=C3O1)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)[N+](=O)[O-])N(N=C2)C6=CC=C(C=C6)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Molecular Mechanism of Action of Lin28 Let 7a Antagonist 1

Identification Strategies for Small Molecule Modulators of the LIN28-let-7 Axis

The search for small-molecule inhibitors that can disrupt the interaction between the LIN28 protein and let-7 precursors is a key strategy for restoring the tumor-suppressing function of mature let-7 miRNA. frontiersin.orgcam.ac.uk Given the challenges in targeting protein-RNA interactions, the development of robust screening methods has been crucial for identifying chemical probes to validate this therapeutic approach. cam.ac.ukrsc.org

High-Throughput Screening Methodologies (e.g., Fluorescence Polarization-Based Assays for Protein-RNA Interactions)

High-throughput screening (HTS) is a primary method for discovering small molecule modulators of the LIN28-let-7 axis. cam.ac.uknih.gov Among the various HTS techniques, fluorescence polarization (FP) based assays have proven to be particularly effective and robust. cam.ac.uknih.govnih.gov

The principle of the FP assay is based on the rotational speed of a fluorescently labeled molecule. cam.ac.uk A small, fluorescently tagged RNA, such as a precursor of let-7 (pre-let-7), tumbles rapidly in solution and emits depolarized light when excited with plane-polarized light. cam.ac.uknih.gov When a larger protein like LIN28 binds to this labeled RNA, the resulting complex tumbles much more slowly, leading to an increase in the polarization of the emitted light. cam.ac.uknih.gov Small molecules that successfully inhibit the LIN28-pre-let-7 interaction will displace the labeled RNA from the protein, causing it to tumble rapidly again and resulting in a decrease in fluorescence polarization. nih.gov This change in polarization provides a measurable signal that can be used to screen large libraries of compounds for potential inhibitors. cam.ac.uknih.govnih.gov

Molecular Basis of Lin28-let-7a Antagonist 1 Interaction

This compound, also identified as compound 1, emerged from screening efforts as a chemical entity capable of disrupting the critical interaction between LIN28 proteins and let-7 miRNA precursors. medchemexpress.com Its mechanism of action involves direct interference with the binding of both LIN28 isoforms, LIN28A and LIN28B, to let-7, thereby restoring the natural processing of this tumor-suppressing miRNA. medchemexpress.com

Antagonistic Effect on LIN28A-let-7a-1 Interaction

This compound demonstrates a clear and potent antagonistic effect against the interaction between the LIN28A protein and the let-7a-1 precursor. medchemexpress.comadooq.com In biochemical assays, the compound effectively inhibits this protein-RNA binding with a half-maximal inhibitory concentration (IC50) of 4.03 μM. medchemexpress.comadooq.com This indicates that the antagonist can disrupt the cytoplasmic mechanism of LIN28A, which involves binding to pre-let-7 and recruiting a terminal uridylyl transferase (TUTase) that marks the precursor for degradation. frontiersin.orgnih.gov

Table 1: Inhibitory Activity of this compound

Target Interaction IC50 Value

Inhibition of LIN28B-let-7 Interaction

In addition to its effect on LIN28A, this compound also inhibits the interaction involving the LIN28B isoform, albeit with a slightly reduced potency compared to its effect on LIN28A. medchemexpress.com LIN28B often functions in the nucleus by binding to the primary transcript of let-7 (pri-let-7) and blocking its initial processing by the Microprocessor complex. nih.govnih.govcornell.edu By inhibiting the LIN28B-let-7 interaction, the antagonist can counteract this nuclear blockade, further contributing to the restoration of let-7 biogenesis. medchemexpress.com

Direct Mechanism of Blocking LIN28A-pre-let-7g Complex Formation

The mechanism of this compound involves the direct obstruction of the LIN28A-pre-let-7 complex. medchemexpress.com Evidence from Dicer processing assays demonstrates that the compound clearly blocks the formation of the complex between LIN28A and the pre-let-7g precursor. medchemexpress.com LIN28 normally inhibits the maturation of pre-let-7 by preventing its cleavage by the Dicer enzyme. frontiersin.orgnih.gov By preventing LIN28A from binding to pre-let-7g, the antagonist removes this inhibitory block. medchemexpress.com

Impact on let-7 MicroRNA Processing and Maturation

The direct consequence of this compound blocking the LIN28A-pre-let-7g complex is the restoration of normal miRNA processing. medchemexpress.com With the LIN28A-mediated inhibition removed, the Dicer enzyme can access and cleave the pre-let-7g, leading to the production of mature let-7g miRNA. medchemexpress.com This effect is specific to the compound's action on LIN28; in cells where LIN28A and LIN28B expression is knocked down, the antagonist-induced increase in cellular let-7 levels is significantly diminished. medchemexpress.com Furthermore, the compound effectively increases mature let-7 levels in cancer cells that express high levels of LIN28A, while having no effect on cells that lack LIN28 expression, confirming its specific on-target activity. medchemexpress.com

Induction of Mature let-7 MicroRNA Generation (e.g., let-7g)

This compound effectively restores the biogenesis of mature let-7 miRNAs by blocking the inhibitory action of LIN28. medchemexpress.com Dicer processing assays have demonstrated that the antagonist directly interferes with the formation of the LIN28A-pre-let-7g complex. medchemexpress.com By preventing LIN28A from binding to the pre-let-7g, the antagonist allows for subsequent processing by the Dicer enzyme, leading to the generation of mature let-7g miRNA. medchemexpress.com This restoration of miRNA processing is a key outcome of the antagonist's activity, reactivating the tumor-suppressive functions of the let-7 family. frontiersin.org

Table 1: Effect of this compound on Lin28-let-7 Interaction
CompoundTarget InteractionIC50Outcome
This compoundLin28A-let-7a-14.03 μM medchemexpress.comadooq.comBlocks formation of Lin28A-pre-let-7g complex, inducing mature let-7g generation. medchemexpress.com
This compoundLin28B-let-7Slightly reduced potency compared to Lin28A. medchemexpress.comInhibits interaction. medchemexpress.com

Dependency of Antagonist Effect on Endogenous LIN28 Expression Levels

The efficacy of this compound is directly dependent on the cellular expression levels of LIN28 proteins. medchemexpress.com In cell lines with high endogenous expression of LIN28A, such as PA-1 cells, the antagonist leads to a significant increase in mature let-7 levels. medchemexpress.com Conversely, in cells that have very low or no expression of LIN28 proteins, like MCF7 cells, the antagonist has no effect on let-7 levels. medchemexpress.com

Further evidence of this dependency comes from knockdown experiments. When the expression of both LIN28A and LIN28B was reduced using siRNA in JAR cells, the ability of this compound to increase cellular let-7 levels was significantly diminished. medchemexpress.com These findings collectively confirm that this compound specifically targets LIN28 to induce an increase in cellular let-7 levels, and its activity is contingent on the presence of its target protein. medchemexpress.com

Table 2: Effect of this compound in Relation to LIN28 Expression
Cell LineLIN28 Expression LevelEffect of Antagonist on let-7 Levels
PA-1High medchemexpress.comIncrease medchemexpress.com
MCF7Rarely express medchemexpress.comNo effect medchemexpress.com
JAR (with LIN28A/B knockdown)Reduced by siRNA medchemexpress.comAttenuated increase medchemexpress.com

Cellular and Biological Effects of Lin28 Let 7a Antagonist 1 in Research Models

Modulation of Downstream let-7 Target Gene Expression Profiles

Research has demonstrated that by antagonizing the Lin28-let-7a interaction, Lin28-let-7a antagonist 1 effectively increases the cellular levels of mature let-7 miRNAs. This restoration of let-7 function leads to the downstream regulation of its target oncogenes. In the human choriocarcinoma cell line, JAR, exposure to a benzopyranylpyrazole-based compound, identified as compound 1 and consistent with the description of this compound, resulted in the reduced expression of key let-7 target proteins. frontiersin.orgmdpi.comresearchgate.netnih.gov These targets include c-Myc, HMGA2, and Ras, which are well-established drivers of tumorigenesis. frontiersin.orgnih.gov The upregulation of let-7 levels was also observed in PA-1 cells. frontiersin.orgmdpi.comresearchgate.netnih.gov

Table 1: Effect of this compound on the Expression of Downstream let-7 Target Genes in JAR Cells

Target Gene Effect of Treatment Implication
c-Myc Reduction in protein levels Inhibition of cell proliferation and growth
HMGA2 Reduction in protein levels a potential decrease in metastatic potential
Ras Reduction in protein levels Attenuation of oncogenic signaling pathways

Impact on Cellular Phenotypes

The modulation of the Lin28/let-7 axis by this compound is expected to have significant effects on various cellular phenotypes. However, specific research solely focused on this compound's impact on cell proliferation, growth, and metabolism is limited in the public domain.

The Lin28/let-7 pathway is a well-established regulator of stem cell self-renewal and differentiation. nih.gov Research utilizing this compound in mouse embryonic stem cells (mESCs) has provided insights into its effects on this cell type. In one study, the antagonist was shown to effectively inhibit the interaction between Lin28a and let-7 in these cells. nih.gov However, this study also revealed that the induction of Yap1, a key transcriptional cofactor, by Lin28a in mESCs was not affected by treatment with this compound, suggesting a let-7 independent mechanism in this specific context. nih.gov This finding points to the complexity of Lin28's functions and suggests that while the antagonist is effective at its primary target, the cellular consequences can be multifaceted.

The Lin28/let-7 axis is known to be a significant regulator of cellular metabolism, including aerobic glycolysis, often referred to as the Warburg effect. nih.gov However, specific studies investigating the direct effects of this compound on the metabolic profiles of cells are not available in the currently reviewed literature.

Mechanisms of Cellular Response Beyond Direct let-7 Upregulation (e.g., pathway specific interactions)

Recent research has begun to uncover cellular responses to Lin28 inhibition that are not solely dependent on the upregulation of let-7. A notable example comes from studies in mouse embryonic stem cells (mESCs). In this system, the RNA-binding protein Lin28 has been shown to regulate the expression of the transcriptional co-activator Yap1. nih.gov Treatment of mESCs overexpressing Lin28a with this compound did not alter the protein levels of Yap1. nih.gov This indicates that the regulatory relationship between Lin28 and Yap1 in mESCs is independent of the let-7 pathway and that the antagonist's activity of disrupting the Lin28-let-7 interaction does not interfere with this particular Lin28 function. nih.gov This highlights a pathway-specific interaction of Lin28 that is not modulated by the direct antagonism of its let-7 binding activity.

Mentioned Compounds

Academic Methodological Approaches for Investigating Lin28 Let 7a Antagonist 1

In Vitro Biochemical and Biophysical Assays

Protein-RNA Interaction Assays (e.g., Electrophoretic Mobility Shift Assays)

Electrophoretic Mobility Shift Assays (EMSAs) are a fundamental technique for characterizing the interaction between RNA-binding proteins like Lin28 and their target RNAs, such as the precursor let-7 (pre-let-7) microRNA. nih.gov This method relies on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the RNA molecule alone, resulting in a "shift" in the position of the RNA band. nih.gov To investigate an inhibitor like Lin28-let-7a antagonist 1, a competitive EMSA can be performed. In this setup, a fixed amount of labeled pre-let-7 RNA is incubated with the Lin28 protein in the presence of increasing concentrations of the antagonist. If the antagonist successfully disrupts the Lin28-pre-let-7 interaction, it will prevent the formation of the larger, slower-migrating complex, leading to a dose-dependent increase in the signal from the faster-migrating, unbound RNA.

Research has established that this compound demonstrates a clear antagonistic effect on the Lin28-let-7a interaction. glpbio.commedchemexpress.com Quantitative analysis has determined its half-maximal inhibitory concentration (IC50) to be 4.03 μM for the Lin28A-let-7a-1 interaction. glpbio.commedchemexpress.com The compound is also capable of inhibiting the interaction between Lin28B and let-7, although with a slightly reduced potency. glpbio.commedchemexpress.com While the primary screening for this antagonist may have utilized a high-throughput method like FRET, EMSA serves as a crucial secondary assay to validate hits and confirm the inhibitory activity of potential antagonists. nih.govnih.gov

Dicer Processing Assays for miRNA Maturation

The maturation of let-7 microRNA is a multi-step process where the enzyme Dicer cleaves the precursor hairpin (pre-let-7) to generate the mature, functional miRNA. mdpi.commdpi.com The protein Lin28 inhibits this crucial step by binding to pre-let-7, which prevents Dicer from accessing its substrate and can lead to the degradation of the pre-let-7 molecule. nih.govresearchgate.netnih.gov An in vitro Dicer processing assay is used to directly measure the effect of an antagonist on this inhibitory mechanism.

In this assay, pre-let-7 is incubated with the Dicer enzyme in the presence of the Lin28 protein. Under these conditions, the processing of pre-let-7 into mature let-7 is blocked. nih.gov When an effective antagonist like this compound is introduced into the reaction, it disrupts the Lin28-pre-let-7 complex. This frees the pre-let-7, allowing it to be processed by Dicer. The generation of mature let-7 can then be quantified, typically using gel electrophoresis or qPCR-based methods. Studies have shown that this compound effectively blocks the formation of the Lin28A-pre-let-7g complex, which in turn induces the processing of the microRNA and results in the generation of mature let-7g miRNA. glpbio.commedchemexpress.com

Cellular and Molecular Biology Techniques

Quantitative Gene Expression Analysis (e.g., RT-qPCR for mature let-7 levels)

To determine if an antagonist is effective within a cellular context, quantitative reverse transcription PCR (RT-qPCR) is a standard and powerful technique. This method measures the levels of specific RNA molecules, such as mature let-7, in cells after treatment with the compound. nih.gov A successful antagonist of the Lin28-let-7 interaction is expected to increase the intracellular concentration of mature let-7 in cells where the pathway is active (i.e., cells expressing high levels of Lin28).

Experiments using this compound have validated its cell-based activity. Treatment of PA-1 cells, a human ovarian teratocarcinoma cell line known to express high levels of Lin28A, with the antagonist led to a significant increase in mature let-7 levels. glpbio.commedchemexpress.com Conversely, the antagonist had no effect on let-7 levels in MCF7 breast cancer cells, which have very low to non-existent expression of Lin28 proteins. glpbio.commedchemexpress.com This differential effect demonstrates that the antagonist's activity is dependent on the presence of its target, Lin28, confirming its specific mechanism of action within cells. glpbio.commedchemexpress.com

Table 1: Effect of this compound on Mature let-7 Levels in Different Cell Lines
Cell LineLin28 Expression StatusObserved Effect on Mature let-7 LevelsReference
PA-1High Lin28AIncrease glpbio.commedchemexpress.com
MCF7Rarely ExpressedNo Effect glpbio.commedchemexpress.com

siRNA-Mediated Gene Silencing in Cell Lines to Validate Target Specificity

To further confirm that a compound acts through its intended target, small interfering RNA (siRNA)-mediated gene silencing is employed. This technique allows for the specific knockdown of a target protein, in this case, Lin28A and Lin28B. The logic behind this approach is that if the antagonist's effect (increasing let-7 levels) is truly mediated by inhibiting Lin28, then removing Lin28 from the cells should render the antagonist ineffective. nih.govnih.gov

This validation has been performed for this compound. In JAR choriocarcinoma cells, which express both Lin28A and Lin28B, the antagonist normally causes an increase in cellular let-7 levels. glpbio.commedchemexpress.com However, when the expression of both Lin28A and Lin28B was knocked down using siRNA, the ability of this compound to increase let-7 levels was significantly diminished. glpbio.commedchemexpress.com This attenuation of the antagonist's effect in the absence of its target protein provides strong evidence for its on-target specificity. glpbio.commedchemexpress.com

Table 2: Validation of Target Specificity using siRNA
Cell LineConditionResult of Antagonist TreatmentConclusionReference
JARNormal Lin28A/B ExpressionIncreased cellular let-7 levelsAntagonist is active glpbio.commedchemexpress.com
siRNA-mediated knockdown of Lin28A/BAttenuated increase in let-7 levelsAntagonist effect is dependent on Lin28 glpbio.commedchemexpress.com

Functional Cell-Based Assays (e.g., Cell Viability Assays, Tumor-Sphere Formation Assays)

The Lin28/let-7 pathway is a critical regulator of cellular processes such as proliferation and stemness. nih.govnih.gov High levels of Lin28 and low levels of let-7 are associated with cancer stem cell (CSC) phenotypes and tumor progression. nih.govmdpi.com Therefore, restoring let-7 function by inhibiting Lin28 is expected to reduce cancer cell viability and their capacity for self-renewal.

Functional assays are used to measure these downstream biological consequences. Cell viability assays (e.g., MTT or CCK-8) quantify the number of living cells in a culture after treatment with a compound, providing a measure of its effect on cell proliferation and survival. mdpi.com Tumor-sphere formation assays are a key in vitro method to assess the self-renewal capability of cancer stem cells. mdpi.comamegroups.cn In this assay, cells are grown in non-adherent conditions with specialized media; only the CSC subpopulation can survive and form three-dimensional spheres. amegroups.cnoncotarget.com An effective Lin28-let-7 antagonist would be expected to decrease the number and size of these spheres, indicating an inhibition of the cancer stem cell population. mdpi.com While these assays are crucial for evaluating the therapeutic potential of Lin28 inhibitors, specific data from such functional assays for this compound are not detailed in the available literature.

Reporter Gene Assays for Pathway Activity

Reporter gene assays are a cornerstone for quantifying the activity of the Lin28/let-7 signaling pathway and assessing the efficacy of inhibitors like this compound. The fundamental principle of this assay is to link the expression of an easily measurable reporter protein, such as luciferase or Green Fluorescent Protein (GFP), to the cellular levels of mature let-7 microRNA.

The process involves engineering a reporter plasmid where the coding sequence for a reporter protein (e.g., Renilla luciferase) is followed by a 3' untranslated region (3'-UTR) containing multiple binding sites for let-7. nih.govresearchgate.netnih.gov This construct is then introduced into cells that express LIN28.

In the baseline state, high LIN28 activity suppresses the maturation of let-7. mdpi.comnih.gov With low levels of mature let-7, the reporter mRNA remains stable and is translated efficiently, resulting in a strong reporter signal (high luminescence). When these cells are treated with this compound, the inhibitor disrupts the LIN28-mediated suppression of let-7 biogenesis. medchemexpress.com This leads to an increase in mature let-7 levels. The mature let-7 then binds to the engineered 3'-UTR of the reporter mRNA, leading to its degradation or translational repression and a quantifiable decrease in the reporter signal. researchgate.netnih.gov A second reporter, like firefly luciferase, is often co-expressed from a separate plasmid without let-7 binding sites to serve as an internal control for normalization. nih.gov

The effectiveness of this compound is determined by the degree to which it reduces the reporter signal, which is inversely proportional to the activity of let-7. This method allows for a dose-dependent analysis of the antagonist's potency.

Table 1: Principle of let-7 Reporter Gene Assay

ConditionLIN28 ActivityMature let-7 LevelReporter mRNA StabilityMeasured Reporter Signal (e.g., Luminescence)
Control (Vehicle)HighLowHighHigh
+ this compoundInhibitedHighLowLow

Advanced Omics Approaches in Conjunction with Antagonist Studies

Small RNA Sequencing for MicroRNA Profiling

To obtain a comprehensive and unbiased view of how this compound affects the microRNA landscape, small RNA sequencing (RNA-seq) is employed. This powerful technique allows for the discovery and quantification of all small RNA species, including the entire family of let-7 microRNAs, in a given sample.

The experimental workflow begins with the treatment of LIN28-expressing cells with either a vehicle control or this compound. Following treatment, total RNA is extracted, and the small RNA fraction (typically 18-30 nucleotides) is isolated. These small RNAs are then converted into a cDNA library, which is subsequently sequenced using a high-throughput platform.

The resulting sequencing data provides millions of reads that are aligned to a reference genome of known microRNAs. The abundance of each microRNA is determined by counting the number of reads that map to it. In studies involving this compound, the primary outcome expected is a significant increase in the read counts for various members of the let-7 family. nih.gov This confirms that the antagonist's effect is not limited to a single let-7 member but restores the biogenesis of the family as a whole, which is a key aspect of its tumor-suppressive function. frontiersin.orgnih.gov Furthermore, this approach can reveal any potential off-target effects on other microRNAs, providing a complete specificity profile of the antagonist.

Table 2: Hypothetical Small RNA-Seq Results for let-7 Family Members

let-7 Family MemberNormalized Read Count (Vehicle Control)Normalized Read Count (+ Antagonist 1)Fold Change
let-7a15,00045,0003.0
let-7b12,50031,2502.5
let-7c10,00028,0002.8
let-7g8,00028,8003.6

RNA Immunoprecipitation (RIP) and Cross-linking Immunoprecipitation (CLIP) for Target Validation

RNA Immunoprecipitation (RIP) and Cross-linking Immunoprecipitation (CLIP) are indispensable techniques for identifying the direct RNA targets of an RNA-binding protein like LIN28 and for validating that an antagonist physically disrupts this interaction. nih.govmerckmillipore.com

Cross-linking Immunoprecipitation (CLIP): This method provides nucleotide-resolution mapping of protein-RNA binding sites. Cells are first treated with UV light to create covalent cross-links between proteins and the RNA they are bound to. nih.gov The cells are then lysed, and an antibody specific to LIN28 is used to immunoprecipitate the LIN28-RNA complexes. The co-precipitated RNAs are then isolated and identified through high-throughput sequencing. Studies have used CLIP-seq to show that LIN28 binds to a conserved GGAG motif in the terminal loop of let-7 precursors. nih.govmerckmillipore.com

RNA Immunoprecipitation (RIP): RIP is similar to CLIP but typically omits the cross-linking step, identifying RNAs that are in close proximity to the target protein within a ribonucleoprotein complex.

To validate the mechanism of this compound, a comparative CLIP-seq experiment would be performed. Two sets of cells are used: one treated with a vehicle and one with the antagonist. Following the CLIP protocol for LIN28, the resulting RNA libraries are sequenced. A successful antagonist would cause a significant reduction in the recovery of let-7 precursor RNAs in the antagonist-treated sample compared to the control. This result would provide direct evidence that this compound functions by preventing or displacing LIN28 from its RNA targets.

Table 3: Comparison of RIP and CLIP for Antagonist Validation

TechniquePrincipleApplication for Antagonist 1 StudyExpected Outcome with Antagonist 1
RIPCo-immunoprecipitation of a target protein (LIN28) to pull down associated RNAs without cross-linking.To identify the pool of RNAs associated with LIN28.Reduced abundance of let-7 precursors in the LIN28 immunoprecipitate.
CLIPUV cross-linking to create covalent bonds between LIN28 and its direct RNA targets, followed by immunoprecipitation and sequencing.To precisely map LIN28 binding sites and confirm disruption of the direct interaction.Fewer sequencing reads corresponding to the let-7 precursor binding site in the LIN28 immunoprecipitate.

Preclinical Research Applications of Lin28 Let 7a Antagonist 1 in Disease Models

Research in Cancer Biology Models

The Lin28/let-7 pathway is a key regulator of oncogenesis. Lin28 proteins (Lin28A and Lin28B) are frequently overexpressed in various cancers, where they inhibit the maturation of the tumor-suppressing let-7 family of microRNAs. This leads to the upregulation of let-7's oncogenic targets, such as Myc and Ras, promoting cancer cell proliferation, survival, and metastasis. Lin28-let-7a antagonist 1 has been investigated for its potential to reverse these effects by restoring let-7 function.

Inhibition of Cancer Cell Proliferation in Cell Lines

This compound has demonstrated the ability to inhibit the proliferation of various human cancer cell lines in vitro. By blocking the Lin28-mediated suppression of let-7, the antagonist allows for the maturation of let-7, which in turn can downregulate the expression of key proteins involved in cell cycle progression and cell growth.

The clonogenic growth of several cancer cell lines was inhibited by C1632 in a dose-dependent manner, with GI50 values (the concentration causing 50% growth inhibition) ranging from 20 to 80 μM frontiersin.org. For instance, in non-small-cell lung cancer (NSCLC) cell lines A549 and the cisplatin-resistant A549R, C1632 significantly suppressed cell viability and colony formation researchgate.net. Similarly, in ovarian cancer cells, the antagonist reduced DNA replication and arrested the cell cycle at the G0/G1 phase, leading to decreased cell viability and clone formation uzh.ch.

Cell LineCancer TypeIC50/GI50 (μM)Reference
22Rv1Prostate Cancer20-80 frontiersin.org
PC3Prostate Cancer20-80 frontiersin.org
DU145Prostate Cancer20-80 frontiersin.org
Huh7Liver Cancer20-80 frontiersin.org
A549Non-Small-Cell Lung CancerNot specified researchgate.net
A549RCisplatin-Resistant NSCLCNot specified researchgate.net
Ovarian Cancer Cell LinesOvarian CancerNot specified uzh.ch

Suppression of Tumor Growth in Murine Models

The anti-tumor activity of this compound has been confirmed in various murine xenograft models. In a study involving non-small-cell lung cancer, C1632 displayed the capacity to inhibit the growth of A549R xenograft tumors in mice nih.gov. Furthermore, it has been shown to inhibit the growth of tumor xenografts by enhancing T cell-mediated antitumor immunity rndsystems.com. In immunodeficient orthotopic mouse models of human breast cancer using MDA-MB-231 cells, the antagonist also inhibited tumor growth and metastasis rndsystems.com. Research in ovarian cancer cell xenografts in mice also demonstrated an obvious inhibitory effect on tumor growth uzh.ch. While specific percentages of tumor growth inhibition are not consistently reported across studies, the collective evidence points to a significant in vivo anti-tumor effect.

Modulation of Oncogenic Pathways Regulated by the LIN28-let-7 Axis (e.g., PD-L1 expression)

A significant finding in the preclinical evaluation of this compound is its ability to modulate key oncogenic pathways, including the expression of the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1). High expression of PD-L1 on tumor cells allows them to evade the host immune system by inhibiting the activity of T cells.

Research has shown that the let-7 microRNA can post-transcriptionally suppress PD-L1 expression researchgate.net. By inhibiting Lin28, C1632 increases the levels of mature let-7, which in turn leads to the suppression of PD-L1 expression in multiple human cancer cell lines rndsystems.com. This mechanism suggests that this compound can not only directly inhibit cancer cell growth but also render tumors more susceptible to immune attack by reactivating antitumor immunity researchgate.net. This dual function highlights its potential as a novel cancer immunotherapeutic agent.

Exploration of Synergistic Effects with Other Preclinical Therapeutic Agents

The immunomodulatory effects of this compound, particularly its ability to downregulate PD-L1, suggest its potential for synergistic effects when combined with other anticancer therapies, such as immunotherapy.

A preclinical study in a hepatocellular carcinoma (HCC) xenograft mouse model investigated the combination of C1632 with glypican-3 (GPC3)-chimeric antigen receptor (CAR) T cell therapy. The results demonstrated that the combination treatment led to enhanced anti-tumor activity nih.gov. The inhibition of Lin28 by C1632 was found to impair PD-L1 expression in the HCC cells, thereby enhancing the in vitro cytotoxicity of the CAR T cells nih.gov. This suggests that by reducing the immune-suppressive signals in the tumor microenvironment, this compound can augment the efficacy of T-cell based immunotherapies. While research into other combination therapies is still emerging, these findings provide a strong rationale for further investigation of synergistic interactions with various chemotherapeutic and immunotherapeutic agents.

Research in Stem Cell and Regenerative Biology Models

The Lin28/let-7 pathway is a well-established regulator of stem cell maintenance and differentiation. High levels of Lin28 are characteristic of undifferentiated embryonic stem cells (ESCs), where it maintains pluripotency by suppressing let-7. As stem cells differentiate, Lin28 levels decrease, allowing let-7 to promote differentiation programs.

Investigation of Differentiation Induction in Stem Cells

This compound has been utilized as a tool to investigate the role of the Lin28/let-7 axis in stem cell biology. In murine embryonic stem cells (mESCs), treatment with C1632 has been shown to inhibit stemness and induce differentiation uzh.chrndsystems.com.

One study demonstrated that in mESCs maintained in conditions that promote stemness, C1632 induced a morphology consistent with differentiation. This was correlated with an increase in the levels of mature let-7 family members and a reduction in Lin28A protein levels uzh.ch. Furthermore, the study observed changes in the mRNA levels of genes associated with both stemness and differentiation following treatment with the antagonist uzh.ch. Another study involving mESCs showed that this compound can effectively inhibit the interaction between Lin28a and let-7, leading to increased miRNA processing nih.gov. These findings underscore the potential of this antagonist as a chemical probe to study and manipulate stem cell fate, with potential applications in regenerative medicine.

Role in Tissue Regeneration Processes in Animal Models (e.g., Axolotl Models)

The Lin28/let-7 pathway is a critical regulator of cellular processes during development and has been identified as a significant factor in tissue repair and regeneration in various animal models. nih.gov Research in organisms with remarkable regenerative capabilities, such as the axolotl (Ambystoma mexicanum ), has provided valuable insights into the role of this circuit.

In the context of axolotl forelimb regeneration, studies have characterized the expression dynamics of Lin28 and let-7 family members. researchgate.netnih.gov The axolotl possesses two Lin28 paralogs, amxLin28A and amxLin28B , and at least eight mature let-7 microRNAs. nih.gov During the crucial proliferative blastema stage of regeneration, a distinct expression pattern emerges: amxLin28B is found in high abundance in the nuclei of blastemal cells, while specific microRNAs, notably amx-let-7a and amx-let-7c , are significantly downregulated. nih.govnih.gov This inverse relationship suggests a conserved antagonistic function of Lin28B on let-7 microRNA maturation during axolotl limb regeneration. nih.gov Functional inhibition of Lin28 proteins in these models resulted in increased levels of mature let-7 microRNAs, which correlated with alterations in the outgrowth of the regenerative blastema, underscoring the pathway's importance in coordinating the regenerative process. researchgate.netnih.gov

Research in other animal models corroborates the pro-regenerative role of inhibiting let-7. In zebrafish, the Yap-lin28a axis is instrumental in regenerating progenitors necessary for hair cell restoration after severe injury. elifesciences.org Overexpression of lin28a was sufficient to initiate the recovery of sox2+ progenitor cells, while its mutation disabled this regenerative response. elifesciences.org Mechanistically, this process involves let-7 acting downstream of lin28a to activate the Wnt pathway, which promotes progenitor proliferation. elifesciences.org

In mammalian models, which typically have limited regenerative capacity compared to amphibians and fish, manipulation of this pathway has shown promise. Reactivation of Lin28a expression in mice has been shown to enhance the repair of various tissues. nih.gov These enhancements include improved hair regrowth through the promotion of the anagen phase in hair follicles, as well as accelerated regrowth of cartilage, bone, and mesenchyme following ear and digit injuries. nih.gov Notably, while the suppression of let-7 is necessary for these pro-reparative effects, it is not sufficient on its own, indicating that Lin28a has additional mechanisms that contribute to enhanced tissue repair. nih.govnih.gov

Table 1: Preclinical Research Findings on Lin28/let-7a in Tissue Regeneration
Animal ModelTissue/Process StudiedKey FindingsReference
Axolotl (Ambystoma mexicanum)Forelimb RegenerationDuring the blastema stage, amxLin28B is upregulated while amx-let-7a/c are downregulated. Inhibition of Lin28 alters blastema outgrowth. researchgate.netnih.govnih.gov
Zebrafish (Danio rerio)Hair Cell RegenerationThe Yap-lin28a axis is required to regenerate sox2+ progenitors. Lin28a acts via let-7 to activate the Wnt signaling pathway. elifesciences.org
Mouse (Mus musculus)Hair, Cartilage, Bone, Mesenchyme RepairReactivation of Lin28a expression enhances repair and regrowth after injury. This effect requires let-7 suppression but is not solely dependent on it. nih.gov

Research in Metabolic Disorder Models

The Lin28/let-7a axis has emerged as a significant regulator of glucose and lipid metabolism, with preclinical studies suggesting that its modulation could be a strategy for addressing metabolic disorders. nih.gov Antagonism of let-7a, by promoting Lin28 activity, has been shown to have beneficial effects on metabolic parameters in various mouse models.

Effects on Glucose Metabolism and Insulin (B600854) Signaling Pathways

Studies using transgenic mouse models have established the Lin28/let-7 pathway as a central regulator of mammalian glucose metabolism. nih.govmit.edu Overexpression of either Lin28a or LIN28B in mice leads to a state of enhanced insulin sensitivity and improved glucose tolerance. nih.gov These animals demonstrated a notable resistance to developing diabetes even when challenged with a high-fat diet. mit.eduresearchgate.net Conversely, the opposite effect was observed when the pathway was shifted in favor of let-7 activity. nih.gov Muscle-specific knockout of Lin28a or systemic overexpression of let-7 resulted in insulin resistance and impaired glucose tolerance, highlighting the critical role of this pathway in maintaining glucose homeostasis. nih.govresearchgate.net

The molecular mechanism underlying these effects centers on the regulation of the insulin-PI3K-mTOR signaling pathway. nih.gov The let-7 family of microRNAs directly targets and represses the messenger RNAs (mRNAs) of multiple key components of this pathway. mit.eduresearchgate.net By inhibiting let-7, a Lin28-let-7a antagonist effectively de-represses these targets, leading to increased protein levels and enhanced signaling. nih.gov Key let-7 targets within this pathway that are consequently upregulated include:

Insulin-like growth factor 1 receptor (IGF1R)

Insulin receptor (INSR)

Insulin receptor substrate 2 (IRS2)

AKT2

RICTOR (a key component of the mTORC2 complex) nih.govresearchgate.net

This upregulation leads to increased downstream signaling, including enhanced phosphorylation of Akt, S6, and 4EBP1, which promotes glucose uptake and utilization. nih.gov In vivo experiments confirmed that the improvements in glucose tolerance and insulin sensitivity conferred by Lin28a are dependent on mTOR signaling, as treatment with the mTOR inhibitor rapamycin abrogated these effects. nih.govmit.eduresearchgate.net These findings collectively demonstrate that antagonizing let-7a enhances insulin signaling and glucose metabolism through the coordinated upregulation of multiple nodes within the insulin-PI3K-mTOR pathway. nih.gov

Table 2: Effects of Lin28/let-7a Modulation on Glucose Metabolism in Mouse Models
Genetic ModificationMetabolic PhenotypeKey Pathway EffectsReference
Lin28a/LIN28B OverexpressionEnhanced insulin sensitivity, improved glucose tolerance, resistance to high-fat diet-induced diabetes.Upregulation of let-7 targets (INSR, IGF1R, IRS2); increased PI3K-mTOR signaling. nih.govmit.eduresearchgate.net
Muscle-Specific Lin28a KnockoutInsulin resistance, impaired glucose tolerance.Increased let-7 activity leading to repression of insulin signaling components. nih.govresearchgate.net
let-7 OverexpressionInsulin resistance, impaired glucose tolerance.Direct repression of insulin signaling pathway components (INSR, IGF1R, IRS2). nih.gov

Future Directions and Research Gaps for Lin28 Let 7a Antagonist 1 Research

Elucidation of Additional Downstream Targets and Pathways Influenced by let-7 Restoration

The restoration of let-7a function through the antagonism of Lin28 is known to impact several key oncogenic pathways. The let-7 family of microRNAs acts as tumor suppressors by repressing a range of oncogenes, including K-RAS, C-MYC, and HMGA2. frontiersin.orgnih.gov Inhibition of the Lin28/let-7 axis, therefore, leads to the downregulation of these critical targets. frontiersin.orgnih.gov However, a significant gap in current research is the comprehensive identification of the full spectrum of downstream targets and pathways affected by let-7a restoration following treatment with an antagonist like Lin28-let-7a antagonist 1.

Future research must extend beyond these well-established targets. Investigations have revealed connections between the Lin28/let-7 axis and crucial cellular processes such as aerobic glycolysis, inflammation, and immune evasion. mdpi.com For instance, Lin28A and Lin28B have been shown to enhance aerobic glycolysis, a hallmark of cancer metabolism, by suppressing let-7, which in turn targets pyruvate (B1213749) dehydrogenase kinase 1 (PDK1). mdpi.com Furthermore, an inflammatory feedback loop involving NF-κB, LIN28B, let-7, and IL-6 has been identified, linking chronic inflammation to cellular transformation. mdpi.comnih.gov The restoration of let-7 has also been shown to suppress programmed death-ligand 1 (PD-L1), a key molecule in cancer immune evasion, suggesting a role in modulating the tumor microenvironment. mdpi.comnih.gov

A crucial future direction is the use of unbiased, large-scale screening techniques, such as proteomics and transcriptomics, in research models treated with this compound. This will enable the discovery of novel, previously uncharacterized let-7a targets and provide a more holistic understanding of the cellular response to Lin28 inhibition. Elucidating these additional pathways is critical for predicting the full therapeutic potential and identifying new disease contexts where let-7a restoration could be beneficial.

Development of Advanced Analogues for Enhanced Specificity and Potency in Research Settings

While this compound and other inhibitors represent important tools for studying the Lin28/let-7 pathway, there is a substantial need for the development of next-generation analogues with improved pharmacological properties for research applications. Early inhibitors have faced challenges; for example, TPEN acts as a potent zinc chelator, which, while disrupting the zinc knuckle domain (ZKD) of Lin28, can lead to non-specific cytotoxicity. mdpi.com Conversely, other compounds like LI71, which target the cold-shock domain (CSD), have shown lower potency. mdpi.comnih.gov

The development of advanced analogues should focus on enhancing both specificity for the Lin28 protein (over other RNA-binding proteins) and potency, allowing for the use of lower concentrations in experimental systems. Structure-based drug design, informed by the crystal structures of Lin28 in complex with let-7 precursors, is a key strategy to achieve this. mdpi.comresearchgate.net Recent efforts have led to the discovery of new chemical scaffolds, such as compounds C1632, Ln7, Ln15, and Ln115, which have shown promise in restoring let-7 expression and suppressing cancer cell stem-like phenotypes. nih.govcreative-bioarray.commdpi.com

Future research should involve medicinal chemistry efforts to modify existing scaffolds to improve their binding affinity and selectivity for either the CSD or ZKD of Lin28A and Lin28B. nih.govmdpi.com The goal is to create highly potent and specific chemical probes that can be used to dissect the nuanced functions of the Lin28/let-7 axis in different biological contexts with minimal off-target effects, providing clearer insights into its role in health and disease.

CompoundTarget DomainMechanism of ActionNoted Research Limitations
TPEN Zinc Knuckle Domain (ZKD)Chelates Zn2+, destabilizing the ZKD conformation. mdpi.comHigh cytotoxicity due to non-specific zinc chelation. mdpi.comnih.gov
LI71 Cold-Shock Domain (CSD)Competes for the RNA-interacting site in the CSD. mdpi.comRelatively low potency. mdpi.comnih.govresearchgate.net
C1632 Lin28/let-7 InteractionInhibits the Lin28/let-7 interaction, restoring let-7 processing. creative-bioarray.comExact binding site within Lin28 not fully defined. researchgate.net
Ln7, Ln15, Ln115 Zinc Knuckle Domain (ZKD)Target the ZKD of both Lin28A and Lin28B, blocking let-7 binding. nih.govmdpi.comRequire further development for potential clinical use. nih.gov

Integration with Systems Biology and Computational Modeling for Predictive Research

The Lin28/let-7 pathway operates as a complex regulatory circuit, featuring a double-negative feedback loop where Lin28 and let-7 mutually repress each other. nih.govcreative-bioarray.com This intricate network of interactions makes it an ideal candidate for systems biology approaches and computational modeling. A significant research gap exists in creating predictive models that can simulate the effects of inhibiting this pathway with molecules like this compound.

Future research should focus on integrating experimental data with computational approaches to build robust models of the Lin28/let-7 network. Computer-aided drug design (CADD), including machine learning, virtual screening, and pharmacophore modeling, has already proven successful in identifying novel Lin28 inhibitors by screening vast compound libraries. nih.govmdpi.comku.edu These computational methods can be expanded to predict the efficacy of new analogues and to understand their mode of action at a molecular level. nih.gov

Furthermore, systems-level models can help predict how perturbations, such as the introduction of a Lin28 antagonist, will affect the broader network of let-7 targets and downstream cellular processes. dntb.gov.ua This could help in identifying synergistic therapeutic strategies and in understanding potential mechanisms of resistance. By combining wet-lab experimentation with in silico modeling, researchers can accelerate the discovery process and gain deeper, more predictive insights into the consequences of modulating this critical developmental pathway. ku.edu

Exploration of Novel Preclinical Applications in Emerging Disease Areas

The role of the Lin28/let-7 axis is most extensively studied in the context of cancer and stem cell biology, where Lin28 is a well-established oncogene and pluripotency factor. frontiersin.orgnih.govnih.gov However, the pathway's influence extends to other physiological and pathological processes, and a significant opportunity lies in exploring the preclinical utility of this compound in these emerging areas.

Recent studies have implicated the Lin28/let-7 pathway in metabolic diseases. For example, pharmacological inhibition of Lin28 with the small molecule C1632 has been shown to restore lipid homeostasis in cellular and mouse models of non-alcoholic fatty liver disease (NAFLD). creative-bioarray.com The inhibitor was found to enhance lipid catabolism and ketogenesis while repressing lipid synthesis, suggesting a potential therapeutic application in metabolic disorders. creative-bioarray.com There is also evidence suggesting that let-7 inhibition could be a strategy for treating type 2 diabetes, although the oncogenic potential of persistent Lin28 expression raises important considerations. nih.gov

Future preclinical research should systematically evaluate the efficacy of this compound in a wider range of disease models beyond oncology. This includes various metabolic syndromes, inflammatory conditions, and diseases related to tissue regeneration and aging, where the Lin28/let-7 axis is thought to play a regulatory role. nih.govresearchgate.net Such explorations could significantly broaden the potential applications for modulators of this pathway.

Disease AreaRole of Lin28/let-7 AxisPotential Therapeutic ApproachSupporting Research Findings
Oncology Lin28 acts as an oncogene, suppressing tumor suppressor let-7. frontiersin.orgnih.govInhibition of Lin28 to restore let-7 function and suppress oncogenes. nih.govLin28 inhibitors suppress cancer cell stem-like phenotypes and tumor growth. frontiersin.orgnih.gov
Metabolic Disease (NAFLD) The pathway is involved in metabolic reprogramming and lipid homeostasis. creative-bioarray.comPharmacological inhibition of Lin28 to control lipid accumulation. creative-bioarray.comC1632 treatment activates an antisteatotic program in mouse models of NAFLD. creative-bioarray.com
Inflammatory Disease A feedback loop involving NF-κB, LIN28B, let-7, and IL-6 links the pathway to inflammation. frontiersin.orgmdpi.comModulation of the pathway to disrupt the pro-inflammatory loop.Overexpression of Lin28B in a mouse model led to upregulation of IL-6, a let-7 target. frontiersin.org

Q & A

Q. What is the molecular mechanism by which Lin28-let-7a antagonist 1 inhibits Lin28-let-7a interactions?

this compound directly binds to the Lin28 protein, blocking its interaction with let-7 precursors. This antagonism prevents Lin28 from suppressing let-7 maturation, thereby restoring let-7 levels. The compound exhibits specificity for Lin28A-let-7a-1 with an IC50 of 4.03 μM, as validated through competitive binding assays and Dicer processing experiments . Methodologically, surface plasmon resonance (SPR) or electrophoretic mobility shift assays (EMSAs) can confirm binding affinity and specificity.

Q. How is the efficacy of this compound experimentally validated in vitro?

Researchers use in vitro Dicer processing assays to demonstrate that the compound disrupts Lin28A-pre-let-7g complex formation, enabling Dicer to process pre-let-7g into mature let-7g miRNA. Quantification via qRT-PCR or Northern blotting confirms increased mature let-7 levels . Dose-response curves (IC50 determination) and co-immunoprecipitation (Co-IP) are critical for validating target engagement.

Q. What cellular models are appropriate for studying this compound?

Cancer cell lines with high Lin28 expression (e.g., embryonal carcinoma or hepatocellular carcinoma cells) are ideal. Let-7 activity can be monitored using luciferase reporters under let-7-responsive promoters. Functional assays (proliferation, migration) should correlate let-7 restoration with phenotypic changes .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Lin28B-let-7 inhibition by this compound?

While the compound primarily targets Lin28A (IC50 = 4.03 μM), its reduced potency against Lin28B suggests isoform-specific structural differences. Advanced methods like cryo-EM or X-ray crystallography can compare Lin28A/B binding pockets. Functional redundancy assays (e.g., CRISPR-mediated Lin28A/B knockout) may clarify isoform-specific effects .

Q. What strategies optimize the specificity of this compound for therapeutic applications?

To minimize off-target effects, structure-activity relationship (SAR) studies can modify the compound’s C31H29N5O7 scaffold. High-throughput screening (HTS) against RNA-binding proteins (e.g., Musashi) and transcriptome-wide CLIP-seq can identify unintended interactions .

Q. How do researchers address variability in dose-response effects across cell types?

Variability may stem from differences in Lin28 expression, let-7 isoform ratios, or cellular uptake. Single-cell RNA sequencing can stratify responsive vs. non-responsive subpopulations. Pharmacokinetic studies (e.g., LC-MS/MS) should quantify intracellular compound concentrations .

Q. What experimental designs mitigate confounding effects from let-7’s pleiotropic roles?

Let-7 regulates diverse pathways (e.g., metabolism, differentiation). Researchers should use isogenic cell lines with/without Lin28 overexpression and rescue experiments (let-7 sponges) to isolate antagonist-specific effects .

Q. How can in vivo models validate the therapeutic potential of this compound?

Xenograft models with Lin28-high tumors (e.g., ALDH1+ cancer stem cells) are optimal. Let-7 activity can be tracked via fluorescent miRNA sensors. Histopathological analysis and RNA-seq post-treatment will confirm on-target metabolic and anti-tumor effects .

Data Interpretation and Methodological Challenges

Q. How should researchers interpret conflicting IC50 values in different assays?

Discrepancies may arise from assay conditions (e.g., buffer composition, RNA/protein ratios). Normalize data using internal controls (e.g., housekeeping miRNAs) and validate with orthogonal assays (e.g., ITC for binding affinity) .

Q. What statistical approaches are recommended for analyzing let-7-dependent phenotypic changes?

Multivariate analysis (e.g., ANCOVA) accounts for covariates like cell cycle stage. Bootstrapping or Bayesian modeling improves robustness in small-sample studies. Public datasets (e.g., TCGA) can benchmark let-7 activity against clinical outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.